(3,4-Dibromo-2-fluorophenyl)boronic acid
Description
(3,4-Dibromo-2-fluorophenyl)boronic acid is an aromatic organoboron compound featuring a phenyl ring substituted with two bromine atoms (at positions 3 and 4) and one fluorine atom (at position 2). The boronic acid group (–B(OH)₂) at the phenyl ring’s para position enables its participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boronic acids in synthetic chemistry . Bromine and fluorine substituents are electron-withdrawing groups (EWGs), which influence the compound’s electronic properties, Lewis acidity, and reactivity. While direct experimental data on this specific compound are absent in the provided evidence, its structural analogs and broader boronic acid chemistry provide a basis for comparison.
Properties
IUPAC Name |
(3,4-dibromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKANWSFRAZEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)Br)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromo-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-dibromo-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromo-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base and a suitable solvent.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Dibromo-2-fluorophenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dibromo-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Acidity
The electronic and steric effects of substituents critically influence boronic acid reactivity. Fluorine and bromine substituents in (3,4-Dibromo-2-fluorophenyl)boronic acid likely lower its pKa compared to unsubstituted phenylboronic acid (pKa ~8.8) due to their electron-withdrawing nature. For example:
- 3-Fluorophenylboronic acid and 3-bromophenylboronic acid () exhibit pKa values influenced by inductive effects, stabilizing the boronate conjugate base .
Table 1: Substituent Effects on Boronic Acid Properties
Lewis Acidity and Binding Affinity
The Lewis acidity of boronic acids determines their ability to form reversible complexes with diols (e.g., glucose) or nucleophilic targets (e.g., proteases):
- Fluoro-Substituted Analogs : Compounds like 4-MCPBA and 3-AcPBA have high pKa values (~8.5–9.5), limiting their utility in physiological glucose sensing. In contrast, this compound’s EWGs likely lower its pKa, enhancing diol-binding at neutral pH .
- Boronate Stability : highlights that substituent effects on boronate stabilization are governed by through-space interactions rather than σ-bond electronic effects . This suggests the ortho-fluorine in this compound may sterically stabilize the boronate form.
Comparison with Medicinal Boronic Acids
- Bortezomib: A proteasome inhibitor containing a boronic acid moiety. Studies show boronic acid-containing inhibitors (e.g., PS-1, MG-132) are selectively antagonized by EGCG, unlike non-boronic inhibitors . This suggests this compound could share similar target selectivity.
- MB076 : A triazole-substituted boronic acid with improved β-lactamase inhibition (Ki ~ nM range) . The bromine and fluorine substituents in this compound may similarly enhance binding to bacterial enzymes via halogen interactions.
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